molecular formula C12H16O2 B13277061 1-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropan-1-one

1-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropan-1-one

Cat. No.: B13277061
M. Wt: 192.25 g/mol
InChI Key: YODGNSQPIJGHBD-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H14O2. This compound is characterized by a hydroxy group and two methyl groups attached to a phenyl ring, along with a ketone group on a propanone chain. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common route involves the reaction of 4-hydroxy-2,6-dimethylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxy-2,6-dimethylbenzoic acid.

    Reduction: Formation of 1-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,6-dimethylphenyl thiocyanate: Similar structure but with a thiocyanate group instead of a ketone group.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-one: Similar structure with methoxy and triazolyl groups.

Uniqueness

1-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and ketone groups allow for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C12H16O2/c1-7(2)12(14)11-8(3)5-10(13)6-9(11)4/h5-7,13H,1-4H3

InChI Key

YODGNSQPIJGHBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C(C)C)C)O

Origin of Product

United States

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